![molecular formula C7H4BrFO2 B1336769 5-Bromo-4-fluoro-2-hydroxybenzaldehyde CAS No. 399-00-8](/img/structure/B1336769.png)
5-Bromo-4-fluoro-2-hydroxybenzaldehyde
Overview
Description
5-Bromo-4-fluoro-2-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4BrFO2 and a molecular weight of 219.01 . It is a white to pink to yellow solid at room temperature .
Synthesis Analysis
The synthesis of 5-Bromo-4-fluoro-2-hydroxybenzaldehyde involves the reaction of 4-fluoro-2-hydroxybenzaldehyde with bromine in chloroform at 20°C for 40 hours . The mixture is then washed with a 30% aqueous sodium thiosulfate solution to discharge the color, and then dried over sodium sulfate. The organics are concentrated under reduced pressure to yield the product .Molecular Structure Analysis
The IUPAC name of this compound is 5-bromo-4-fluoro-2-hydroxybenzaldehyde . The InChI code is 1S/C7H4BrFO2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-3,11H .Physical And Chemical Properties Analysis
This compound is a white to pink to yellow solid at room temperature . It has a molecular weight of 219.01 . The compound is soluble, with a solubility of 0.205 mg/ml .Scientific Research Applications
Synthesis of Pharmaceutical Agents
5-Bromo-4-fluoro-2-hydroxybenzaldehyde: is utilized in the synthesis of various pharmaceutical agents. Its reactivity, particularly the presence of bromo and fluoro substituents, makes it a valuable intermediate in constructing complex molecules. It’s used in the development of inhibitors targeting enzymes like PDE4, which play a role in inflammatory diseases .
Development of Cancer Therapeutics
The compound serves as a precursor in the synthesis of molecules that inhibit the growth of cancer cells. By modifying the benzaldehyde core, researchers can create compounds that interfere with specific pathways crucial for cancer cell survival .
Organic Synthesis Research
In organic chemistry, 5-Bromo-4-fluoro-2-hydroxybenzaldehyde is a key starting material for various organic reactions. It’s involved in studies of nucleophilic substitution reactions and can undergo transformations at the benzylic position, which is significant for creating new carbon-carbon or carbon-heteroatom bonds .
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .
Mechanism of Action
Mode of Action
It is known that benzaldehyde derivatives can interact with various biological targets, leading to changes in cellular processes .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is predicted to be 2.17, which can influence its absorption and distribution .
Result of Action
The molecular and cellular effects of 5-Bromo-4-fluoro-2-hydroxybenzaldehyde’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-4-fluoro-2-hydroxybenzaldehyde. For instance, the compound should be stored under an inert atmosphere at 2-8°C to maintain its stability . Other factors, such as pH and the presence of other substances, could also potentially affect its action and efficacy.
properties
IUPAC Name |
5-bromo-4-fluoro-2-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTZGVUIYFBODQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428278 | |
Record name | 5-bromo-4-fluoro-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-fluoro-2-hydroxybenzaldehyde | |
CAS RN |
399-00-8 | |
Record name | 5-bromo-4-fluoro-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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